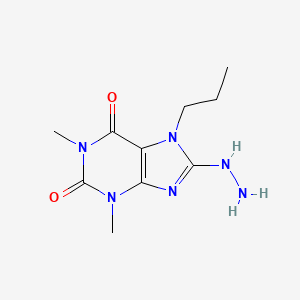
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a wide range of weeds and its low toxicity to humans and animals.
作用机制
Dicamba works by disrupting the growth and development of weeds by mimicking the plant hormone auxin. This causes the weed to grow uncontrollably, leading to its eventual death. Dicamba is a systemic herbicide, meaning it is absorbed by the plant and travels throughout the entire plant, including the roots, stems, and leaves.
Biochemical and Physiological Effects
Dicamba has been shown to have a low toxicity to humans and animals, but can be toxic to aquatic organisms at high concentrations. It can also cause skin and eye irritation in humans if not handled properly. In plants, dicamba can cause a range of physiological effects, including leaf curling, stem twisting, and abnormal growth patterns.
实验室实验的优点和局限性
Dicamba is a widely used herbicide in agriculture, but it also has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a popular choice for researchers. However, one limitation of dicamba is its potential to cause off-target damage to non-target plants, which can be a problem in laboratory experiments.
未来方向
There are several areas of future research for dicamba, including its potential use in combination with other herbicides to provide more effective weed control. Researchers are also exploring the use of dicamba in non-agricultural settings, such as in the control of invasive plant species. Additionally, there is ongoing research into the potential environmental impacts of dicamba, particularly its potential to drift and cause off-target damage to non-target plants.
合成方法
Dicamba can be synthesized through a variety of methods, including the reaction of 2,4-dichlorophenol with methyl chloroacetate to form 2-(4-chloro-3-methylphenoxy)acetic acid, which is then reacted with 2,3-dichloroaniline to form dicamba. Other methods include the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid, which is then reacted with 2,3-dichloroaniline to form dicamba.
科学研究应用
Dicamba has been extensively researched for its use as a selective herbicide in various crops, including soybeans, cotton, and corn. It has been shown to be effective against a wide range of broadleaf weeds, including Palmer amaranth, waterhemp, and marestail. Dicamba is often used in combination with other herbicides, such as glyphosate, to provide a broader range of weed control.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLAGUXXZURZPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

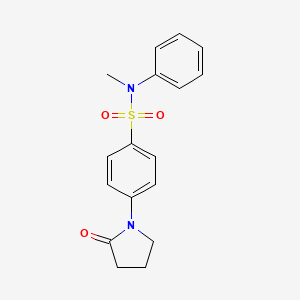

![methyl 2-[(1-azepanylcarbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5818966.png)

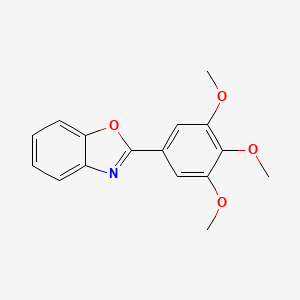
![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)
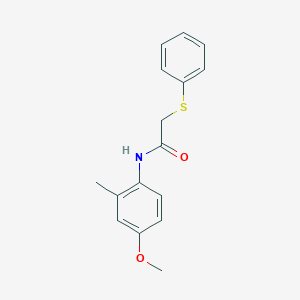
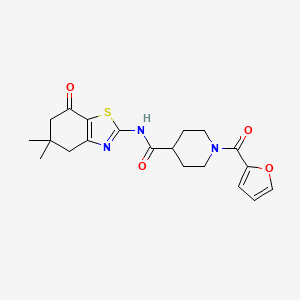
![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)
![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)
![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)
